molecular formula C7H5ClO3S B8577668 5-(Chlorocarbonyl)thiophen-3-yl acetate CAS No. 40748-92-3

5-(Chlorocarbonyl)thiophen-3-yl acetate

Cat. No.: B8577668
CAS No.: 40748-92-3
M. Wt: 204.63 g/mol
InChI Key: FMJGPYLKRGQMKT-UHFFFAOYSA-N
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Description

5-(Chlorocarbonyl)thiophen-3-yl acetate is a thiophene derivative featuring a chlorocarbonyl (-COCl) group at the 5-position and an acetate ester (-OAc) at the 3-position of the thiophene ring. The chlorocarbonyl group is highly electrophilic, making it amenable to nucleophilic acyl substitution reactions, while the acetate ester may enhance solubility or serve as a protecting group. Thiophene derivatives are widely explored for their electronic properties and bioactivity, often serving as scaffolds in drug discovery .

Properties

CAS No.

40748-92-3

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

(5-carbonochloridoylthiophen-3-yl) acetate

InChI

InChI=1S/C7H5ClO3S/c1-4(9)11-5-2-6(7(8)10)12-3-5/h2-3H,1H3

InChI Key

FMJGPYLKRGQMKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CSC(=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Reactivity

5-(Thiophen-3-yl)-2'-Deoxyuridine ()
  • Structure : A nucleoside analogue with a thiophen-3-yl group at the 5-position of 2'-deoxyuridine.
  • Synthesis : Prepared via Suzuki-Miyaura coupling in aqueous conditions using palladium acetate and triphenylphosphine, yielding moderate to good results .
  • Comparison : Unlike 5-(Chlorocarbonyl)thiophen-3-yl acetate, this compound lacks the reactive chlorocarbonyl group. Its biological relevance (as a nucleoside analogue) contrasts with the likely role of the target compound as a synthetic intermediate.
Benzo[b]thiophen-3-yl Derivatives ()
  • Structure : Complex molecules featuring benzo[b]thiophen-3-yl moieties linked to tetrazole and oxadiazole rings.
  • Application : These compounds act as selective HDAC6 inhibitors for treating peripheral neuropathy .
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate ()
  • Structure: A thiophene derivative with amino, methyl, phenyl, and ester substituents.
  • Synthesis: Synthesized via the Gewald reaction, a method for generating 2-aminothiophenes .
  • Comparison : While both compounds contain thiophene cores, the absence of a chlorocarbonyl group in this analogue limits its reactivity for further derivatization compared to the target compound.

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